molecular formula C22H20N4O3 B2418059 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251602-07-9

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2418059
CAS No.: 1251602-07-9
M. Wt: 388.427
InChI Key: PLRPOBUEBDAQLK-UHFFFAOYSA-N
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Description

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring substituted with a cyano group, a p-tolyl group, and an acetamide moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide (KCN) or sodium cyanide (NaCN).

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Formation of the Acetamide Moiety: The final step involves the acylation of the pyrimidine derivative with 2-methoxy-5-methylphenyl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizers under acidic or basic conditions.

    Reduction: LiAlH₄, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones depending on the site and extent of oxidation.

    Reduction: Amines or alcohols, depending on the functional group being reduced.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions and metabolic pathways. Its structural features could enable it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

Medicinally, 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and acetamide groups could facilitate binding to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-cyano-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide
  • 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-hydroxy-5-methylphenyl)acetamide
  • 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-chlorophenyl)acetamide

Uniqueness

Compared to these similar compounds, 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide may offer unique properties such as enhanced binding affinity to specific biological targets, improved stability under physiological conditions, or distinct reactivity patterns in chemical synthesis. These unique features could make it more suitable for certain applications in research and industry.

Properties

IUPAC Name

2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-4-7-16(8-5-14)21-24-12-17(11-23)22(28)26(21)13-20(27)25-18-10-15(2)6-9-19(18)29-3/h4-10,12H,13H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRPOBUEBDAQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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